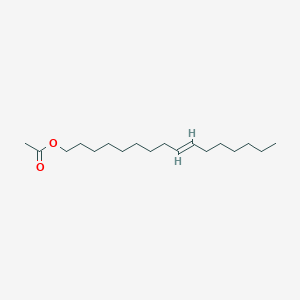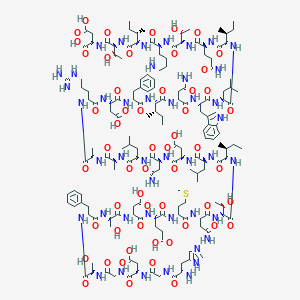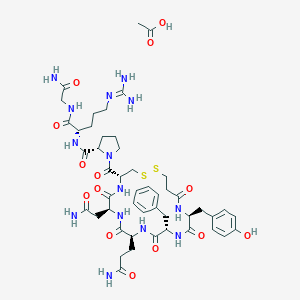
(E)-9-Hexadecenyl acetate
概览
描述
“(E)-9-Hexadecenyl acetate” likely belongs to the class of organic compounds known as fatty acid esters, which are derived from a carboxylic acid and an alcohol. Fatty acid esters are commonly found in a wide variety of plants and animals .
Synthesis Analysis
The synthesis of similar compounds often involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst . The exact synthesis process for “(E)-9-Hexadecenyl acetate” would depend on the specific starting materials and conditions.Molecular Structure Analysis
The molecular structure of “(E)-9-Hexadecenyl acetate” would likely include a long carbon chain (hexadecenyl group) attached to an acetate group. The “(E)” notation indicates the configuration of the double bond in the hexadecenyl group .Chemical Reactions Analysis
Fatty acid esters like “(E)-9-Hexadecenyl acetate” can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The exact reactions would depend on the specific conditions and reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-9-Hexadecenyl acetate” would depend on its specific structure. Fatty acid esters are generally nonpolar, have a low melting point, and are insoluble in water but soluble in organic solvents .科研应用
Food Preservation and Safety : Hexanal, (E)-2-hexenal, and hexyl acetate have been shown to extend the shelf life and improve hygienic safety in fresh-sliced apples by inhibiting pathogenic microorganisms (Lanciotti et al., 2003).
Insect Pheromone Studies :
- Hexadecanyl acetate and (Z)-11-hexadecenyl acetate significantly reduced the growth of a fungus in the hairpencil glands of Heliothis virescens (F.) males (Teal & Tumlinson, 2005).
- Z-11-hexadecenyl acetate is a major component in the pheromone glands of calling female Mamestra brassicae moths, influencing male attraction (Struble et al., 1980).
- (E)-9-tetradecenyl acetate suppresses male European corn borer attraction and precopulatory behavior, potentially disrupting mating efficiency (Klun et al., 1979).
Analytical Chemistry Methods : A method was developed for identifying double bond positional isomers of hexadecenyl acetate without chemical derivatization, enabling unambiguous location of the original double bond position in unmodified acetates (Yuan et al., 2010).
Agricultural Pest Control : Various studies have demonstrated the effectiveness of hexadecenyl acetate and its isomers in attracting and controlling pest species such as the Great Dart moth, Zeiraphera Canadensis, and corn stalk borer, among others. These findings are crucial for developing pheromone-based pest control methods [(Steck et al., 1976); (Turgeon & Grant, 1988); (Mazomenos, 1989); (Wakamura et al., 1999); (Cork et al., 1992); (Cork et al., 1989); (Klun et al., 1973); (Hegazi et al., 2007); (McDonough et al., 1980); (Klun & Junk, 1977); (El-Sayed et al., 2011); (Chisholm et al., 2004); (Xu et al., 2016); (Foster & Dugdale, 1988); (Mas et al., 2000)].
Safety And Hazards
未来方向
性质
IUPAC Name |
[(E)-hexadec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBQCYSUVICLV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-9-Hexadecenyl acetate | |
CAS RN |
56218-69-0 | |
| Record name | 9-Hexadecen-1-ol, acetate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。














